molecular formula C21H20N2O6 B2746384 ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate CAS No. 866142-61-2

ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate

Cat. No.: B2746384
CAS No.: 866142-61-2
M. Wt: 396.399
InChI Key: VGHBDNWSQBSFCH-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-{[1,3-Dimethyl-2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinyliden]Methyl}-2-Naphthyl)Oxy]Acetate is a complex organic compound that exhibits a fascinating structure characterized by the presence of multiple functional groups. This unique combination of chemical entities makes it a point of interest in various fields such as synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of Precursor Molecules: : The synthesis begins with the preparation of key precursor molecules. One such method includes the condensation of 1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidine with formaldehyde to obtain the pyrimidine derivative.

  • Condensation Reactions: : The pyrimidine derivative then undergoes a condensation reaction with 2-naphthyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form an intermediate product.

  • Esterification: : The intermediate is subjected to esterification using ethyl bromoacetate in the presence of a base like sodium ethoxide. This step finally yields ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate.

Industrial Production Methods:

On an industrial scale, this compound is typically produced using a similar synthetic route, with optimizations to enhance yield and purity. Large-scale reactions might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound undergoes oxidation reactions when exposed to strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : It can be reduced using agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.

  • Substitution: : Nucleophilic substitution reactions are common, especially involving the ester group.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate in acidic conditions

  • Reduction: : Lithium aluminum hydride in anhydrous ether

  • Substitution: : Sodium hydroxide in ethanol

Major Products:

  • Oxidation: : Formation of carboxylic acids

  • Reduction: : Formation of primary or secondary alcohols

  • Substitution: : Formation of ethers or other esters

Scientific Research Applications

Chemistry:

This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

It has been explored for its potential bioactivity, including antibacterial and antifungal properties.

Medicine:

In medicinal chemistry, derivatives of this compound are being investigated for their potential as drug candidates, particularly for conditions requiring modulation of biological pathways involving pyrimidines and naphthalenes.

Industry:

Used in the production of specialty chemicals, particularly in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:

Ethyl 2-[(1-{[1,3-Dimethyl-2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinyliden]Methyl}-2-Naphthyl)Oxy]Acetate interacts with enzymes that catalyze oxidation and reduction reactions. Its mechanism involves binding to the active sites of these enzymes, thereby affecting their activity. In biological systems, it may interfere with cellular pathways related to nucleic acid synthesis due to its structural similarity to pyrimidine nucleotides.

Comparison with Similar Compounds

  • Ethyl 2-(2-naphthyl)acetate

  • 2-Naphthyl acetate

  • Methyl 2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidinylidenmethyl)benzoate

Highlighting Its Uniqueness:

The incorporation of both the pyrimidine and naphthyl groups into a single molecule gives ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate unique chemical properties, such as enhanced reactivity and potential bioactivity. This combination is less common among its similar compounds, making it valuable for targeted applications in various fields.

There you go. Dive deep into the fascinating world of this compound and see what more you can uncover.

Properties

IUPAC Name

ethyl 2-[1-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]naphthalen-2-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-4-28-18(24)12-29-17-10-9-13-7-5-6-8-14(13)15(17)11-16-19(25)22(2)21(27)23(3)20(16)26/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBDNWSQBSFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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